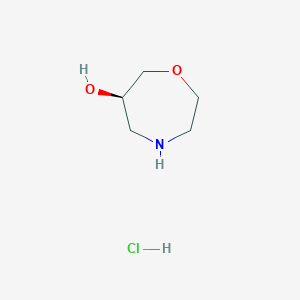
Quercetin-3,7-di-O-beta-D-gentiobioside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quercetin-3,7-di-O-beta-D-gentiobioside is a flavonoid glycoside derived from quercetin. It is known for its potential biological activities and is found in various plants. The compound consists of quercetin, a flavonoid, attached to two gentiobiose sugar molecules at positions 3 and 7.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quercetin-3,7-di-O-beta-D-gentiobioside can be achieved through enzymatic glycosylation. One method involves using engineered Escherichia coli strains that express specific glycosyltransferases. These enzymes facilitate the attachment of gentiobiose to quercetin under optimized conditions, such as specific induction temperatures and reaction times .
Industrial Production Methods
Industrial production of this compound is not well-documented. the use of microbial biotransformation and fermentation processes is a promising approach for large-scale production. These methods leverage the metabolic pathways of microorganisms to produce the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
Quercetin-3,7-di-O-beta-D-gentiobioside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups of the quercetin moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the glycosidic bonds .
Major Products
The major products formed from these reactions include oxidized quercetin derivatives, reduced quercetin forms, and substituted quercetin compounds .
Scientific Research Applications
Quercetin-3,7-di-O-beta-D-gentiobioside has several scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the properties of flavonoid glycosides.
Biology: The compound is studied for its role in plant metabolism and its interactions with other biomolecules.
Medicine: Research explores its potential antioxidant, anti-inflammatory, and anticancer properties.
Industry: It is used in the development of nutraceuticals and functional foods due to its health benefits .
Mechanism of Action
The mechanism of action of quercetin-3,7-di-O-beta-D-gentiobioside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Anticancer Properties: The compound induces apoptosis in cancer cells by modulating signaling pathways like the PI3K/Akt and MAPK pathways
Comparison with Similar Compounds
Similar Compounds
Quercetin-3-O-beta-D-glucoside: A similar compound with a single glucose molecule attached at position 3.
Quercetin-7-O-beta-D-glucoside: Another similar compound with a glucose molecule attached at position 7.
Rutin (Quercetin-3-O-rutinoside): A well-known flavonoid glycoside with a rutinose sugar attached at position 3.
Uniqueness
Quercetin-3,7-di-O-beta-D-gentiobioside is unique due to the presence of two gentiobiose molecules, which may enhance its solubility and bioavailability compared to other quercetin glycosides. This structural difference can also influence its biological activities and potential health benefits .
Properties
Molecular Formula |
C39H50O27 |
|---|---|
Molecular Weight |
950.8 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-3,7-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy]chromen-4-one |
InChI |
InChI=1S/C39H50O27/c40-6-16-21(45)26(50)30(54)36(62-16)58-8-18-23(47)28(52)32(56)38(64-18)60-11-4-14(44)20-15(5-11)61-34(10-1-2-12(42)13(43)3-10)35(25(20)49)66-39-33(57)29(53)24(48)19(65-39)9-59-37-31(55)27(51)22(46)17(7-41)63-37/h1-5,16-19,21-24,26-33,36-48,50-57H,6-9H2/t16-,17-,18-,19-,21-,22-,23-,24-,26+,27+,28+,29+,30-,31-,32-,33-,36-,37-,38-,39+/m1/s1 |
InChI Key |
CDIJIBVEQMGHPW-UMQUMIMUSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


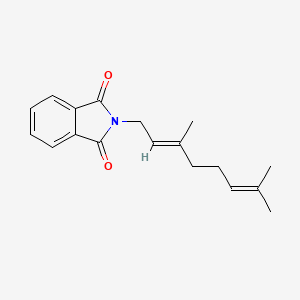
![2-Azabicyclo[2.2.1]heptan-1-ylmethanol oxalate](/img/structure/B14032071.png)
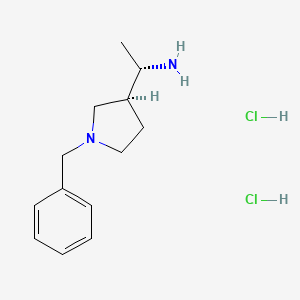
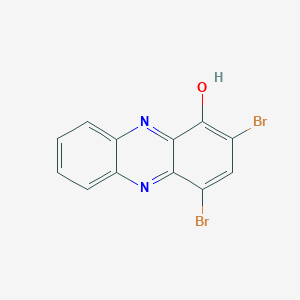

![(S)-methyl 1-(2-(1H-benzo[d]imidazol-2-ylthio)acetyl)pyrrolidine-2-carboxylate](/img/structure/B14032104.png)
![1-[4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethanol](/img/structure/B14032109.png)
![Potassium 5-chlorobenzo[D]oxazole-2-carboxylate](/img/structure/B14032113.png)

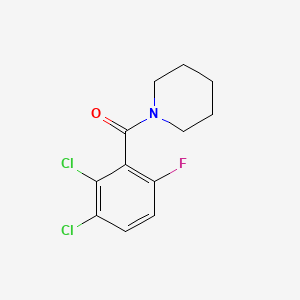
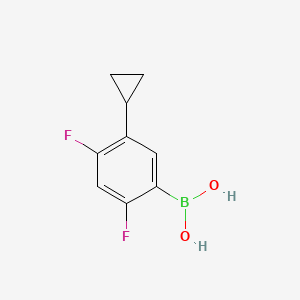
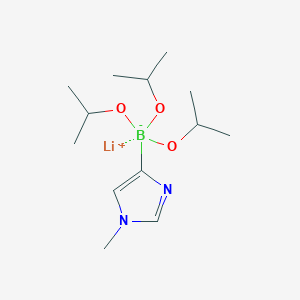
![Ethyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B14032142.png)
